3-(2-Bromobenzyl)pyrrolidine (CAS 1158764-51-2): Physicochemical Profiling and Synthetic Workflows for Advanced Drug Discovery
3-(2-Bromobenzyl)pyrrolidine (CAS 1158764-51-2): Physicochemical Profiling and Synthetic Workflows for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the shift away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds is a critical strategy for improving drug-like properties. 3-(2-Bromobenzyl)pyrrolidine (CAS 1158764-51-2) represents a highly privileged chemical building block that perfectly aligns with this paradigm[1]. By combining a non-planar pyrrolidine core with a versatile 2-bromobenzyl functional handle, this molecule serves as a premier intermediate for the synthesis of central nervous system (CNS) therapeutics, anticonvulsants, and complex hybrid molecules[1].
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-validated experimental workflows for late-stage functionalization.
Physicochemical & Structural Profiling
Understanding the fundamental physicochemical properties of 3-(2-Bromobenzyl)pyrrolidine is essential for predicting its behavior in both synthetic environments and biological systems. The compound features a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol [1].
Table 1: Core Physicochemical Properties
| Property | Value | Implication for Drug Design |
| CAS Registry Number | 1158764-51-2 | Standardized identification for procurement and regulatory tracking. |
| Molecular Formula | C₁₁H₁₄BrN | Contains a single bromine isotope distribution critical for LC-MS identification. |
| Molecular Weight | 240.14 g/mol | Low molecular weight allows for extensive downstream elaboration while remaining within Lipinski's Rule of 5[1]. |
| Calculated LogP | 3.2 | Optimal lipophilicity for crossing the blood-brain barrier (BBB), making it ideal for CNS targets[2]. |
| TPSA | 12.0 Ų | Low polar surface area ensures high membrane permeability and excellent oral bioavailability[2]. |
Structural Dynamics: "Escaping Flatland"
The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle highly valued for its sp³-hybridization[1]. Unlike planar aromatic rings, the pyrrolidine core adopts distinct envelope or half-chair conformations. This non-planar structure allows medicinal chemists to explore extensive three-dimensional pharmacophore space, which is statistically correlated with higher clinical success rates due to reduced off-target toxicity and improved solubility[1].
Orthogonal Reactivity & Synthetic Utility
The strategic value of 3-(2-Bromobenzyl)pyrrolidine lies in its dual-functional nature. It possesses two orthogonal sites for derivatization: a nucleophilic secondary amine and an electrophilic aryl bromide.
Orthogonal functionalization pathways of 3-(2-Bromobenzyl)pyrrolidine.
Table 2: Reactivity Profiling
| Functional Site | Reaction Types | Mechanistic Rationale |
| Pyrrolidine Nitrogen | N-Acylation, N-Alkylation | The secondary amine is highly nucleophilic. N-acylation introduces carbonyl functionalities, modifying steric and electronic properties[2]. |
| 2-Bromobenzyl Group | Suzuki, Buchwald-Hartwig | The C-Br bond is an excellent site for oxidative addition by Pd(0) catalysts, enabling rapid generation of diverse SAR libraries[1]. |
Validated Experimental Workflows
As an Application Scientist, I emphasize that successful synthetic elaboration requires strict adherence to mechanistic principles. Below are two self-validating protocols for functionalizing this scaffold.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol utilizes the aryl bromide to form new C-C bonds, attaching diverse aromatic or heteroaromatic systems.
Causality & Reagent Selection:
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Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step and prevents catalyst deactivation.
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Base (K₂CO₃): A mild inorganic base is required to activate the boronic acid, forming a highly nucleophilic boronate complex essential for the transmetalation step.
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Solvent (1,4-Dioxane/H₂O): Water is necessary to solubilize the base and facilitate the transfer of the boronate to the palladium center.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of the aryl bromide.
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask, combine 3-(2-Bromobenzyl)pyrrolidine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Note: Degassing via argon sparging is critical; ambient O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state.
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Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.
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Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor progression via LC-MS. The disappearance of the 240/242 m/z doublet (characteristic of the ⁷⁹Br/⁸¹Br isotopes) validates complete conversion.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: N-Acylation for Amide Library Generation
This protocol targets the secondary amine to generate stable amide linkages[2].
Causality & Reagent Selection:
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Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered base. It acts as an acid scavenger to neutralize the HCl byproduct without competing with the pyrrolidine nitrogen as a nucleophile.
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Solvent (DCM): Dichloromethane provides excellent solubility for the free base and does not react with acyl chlorides.
Step-by-Step Procedure:
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Preparation: Dissolve 3-(2-Bromobenzyl)pyrrolidine (1.0 eq) in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.
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Base Addition: Add DIPEA (2.0 eq) and cool the reaction mixture to 0°C using an ice bath to control the exothermic nature of the acylation.
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Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise.
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
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Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate in vacuo. The resulting amide can typically be used without further purification if conversion is >95% by TLC.
Pharmacological Relevance in Drug Discovery
The structural combination of the pyrrolidine ring and the bromobenzyl moiety makes this compound highly relevant for targeting complex biological systems.
Because the compound exhibits a LogP of 3.2 and a remarkably low TPSA of 12.0 Ų[2], derivatives synthesized from this core are inherently biased toward high blood-brain barrier (BBB) penetration. Consequently, researchers heavily utilize this scaffold in the synthesis of potential therapeutics for the central nervous system, including novel anticonvulsant and antinociceptive agents[1]. Furthermore, its ability to serve as a versatile intermediate allows for the creation of hybrid molecules—a leading paradigm where multiple pharmacophores are integrated onto a single chemical scaffold to combat multi-genic diseases[1].
Handling Note: This product is designed strictly for research and development purposes and is not intended for human therapeutic or veterinary use. Proper PPE and adherence to Safety Data Sheet (SDS) guidelines are mandatory during handling[1].
